molecular formula C20H15ClN4O B1606015 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 76973-35-8

6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B1606015
CAS RN: 76973-35-8
M. Wt: 362.8 g/mol
InChI Key: WSQBOKWKTHPMRX-UHFFFAOYSA-N
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Description

“6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the linear formula C14H11ClN4O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazole derivatives, which includes our compound of interest, has been achieved through a one-pot, four-component reaction with aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile . This method provides many advantages such as shorter reaction time with high yields, mild reaction conditions, and environmental friendliness .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrano[2,3-c]pyrazole core, which is a fused heterocyclic system . The compound also contains a chlorophenyl group, a methyl group, and a phenyl group attached to the pyrano[2,3-c]pyrazole core .


Chemical Reactions Analysis

The compound has been used in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . The catalytic activity of AC-SO3H was investigated for this synthesis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.723 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Corrosion Inhibition

One significant application of this compound is in corrosion inhibition. A study demonstrated its effectiveness as an inhibitor for mild steel corrosion in hydrochloric acid solutions. The compound showed high inhibition efficiency, with results indicating that it is a mixed-type inhibitor. Its adsorption on mild steel surfaces followed the Langmuir adsorption isotherm, and its effectiveness was further supported by various analytical techniques including electrochemical methods and surface morphology studies (Yadav et al., 2016).

Synthesis and Characterization

The compound has been involved in the synthesis of various derivatives. A study detailed the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives catalyzed by different substances. These derivatives have potential applications in different scientific fields due to their structural characteristics (Karimi-Jaberi et al., 2013).

Antimicrobial Applications

Another significant application area is antimicrobial activity. Research has shown that derivatives of this compound exhibit potent antimicrobial properties. For instance, specific derivatives were found to be effective against various human cancer cell lines and showed high activity against Gram-negative and Gram-positive bacteria (Hafez & El-Gazzar, 2015).

Heterocyclic Chemistry

In heterocyclic chemistry, this compound has been used as a building block for the synthesis of various biologically important heterocyclic compounds. Its reactive nature makes it a versatile component for creating complex molecular structures with potential applications in drug development and other areas (Fadda et al., 2012).

Green Chemistry

It has also been a part of research in green chemistry. Studies have reported the synthesis of its derivatives using eco-friendly methods, highlighting the trend towards more environmentally sustainable practices in chemical synthesis (Yu et al., 2014).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The compound and its derivatives have potential applications in pharmaceuticals due to their diverse biological activities . Future research could focus on exploring these activities further and developing more efficient synthesis methods .

properties

IUPAC Name

6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-12-17-18(13-7-9-14(21)10-8-13)16(11-22)19(23)26-20(17)25(24-12)15-5-3-2-4-6-15/h2-10,18H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQBOKWKTHPMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316062
Record name 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

CAS RN

76973-35-8
Record name 6-Amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76973-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 299139
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC299139
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Record name 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Kondabanthini, NK Katari, M Srimannarayana… - Journal of Molecular …, 2022 - Elsevier
The pyrano[2,3-c]pyrazole framework was explored for the design and synthesis of compounds as potential inhibitors of SIRT1. The feasibility of this strategy was reasoned by the …
Number of citations: 5 www.sciencedirect.com
S Ghorbani, D Habibi, S Heydari - Journal of Molecular Structure, 2022 - Elsevier
A magnetic supported phenylazophenylenediamine-based La-complex (PhAzLa = Fe 3 O 4 @SiO 2 @ CPTES@PhAzPhDA@La) was designed, synthesized, characterized with …
Number of citations: 2 www.sciencedirect.com
MR Poor Heravi, N Morsalie - Quarterly Journal of Iranian …, 2018 - icc.journals.pnu.ac.ir
Highly substituted 1,4-dihydropyrano[2,3-c]pyrazole derivatives were synthesized by four-component reaction of aromatic aldehydes, malononitrile, ethyl acetoacetate and various …
Number of citations: 6 icc.journals.pnu.ac.ir
F Sameri, A Mobinikhaledi, MA Bodaghifard - Silicon, 2021 - Springer
The core/shell CaO@SiO 2 -SO 3 H nanoparticles were prepared by stabilizing of sulfonic acid on the surface of silica-coated CaO nanoparticles. The structure of CaO@SiO 2 -SO 3 H …
Number of citations: 14 link.springer.com
E Valiey, MG Dekamin, Z Alirezvani - International journal of biological …, 2019 - Elsevier
An environmentally benign protocol for diversity-oriented synthesis of functionalized bioactive dihydropyrano[2,3-c]pyrazole and benzylpyrazolyl coumarin derivatives has been …
Number of citations: 58 www.sciencedirect.com
H Hegde, C Ahn, P Waribam… - Journal of the Korean …, 2018 - koreascience.kr
A series of pyrimidine annulated dihydropyrano [2, 3-c] pyrazole derivatives were synthesized and screened for their antimicrobial activity. The precursor, dihydropyrano [2, 3-c] pyrazole …
Number of citations: 4 koreascience.kr
S Mirani Nezhad, SA Pourmousavi… - Frontiers in …, 2022 - frontiersin.org
In this work, magnetic poly(aniline-co-melamine) nanocomposite as an efficient heterogeneous polymer-based nanocatalyst was fabricated in two steps. First, poly(aniline-co-melamine…
Number of citations: 3 www.frontiersin.org
AK Pandey, A Kumar, SC Shrivastava - Russian Journal of Organic …, 2021 - Springer
A simple, green, and efficient protocol has been developed for the synthesis of biologically active 1,4dihydropyrano[2,3c]pyrazole derivatives via one-pot four-component reaction of …
Number of citations: 2 link.springer.com
M Zainali, MA Amrollahi - Rev. Roum. Chim, 2018 - revroum.lew.ro
This report provides a description of an efficient and simple procedure for the synthesis of pyrano [2, 3-c] pyrazole derivatives via a one-pot three-component reaction of arylmethylidene …
Number of citations: 4 revroum.lew.ro
S Pourmousavi, G Heidari, H Manoochehri… - Frontiers in …, 2022 - europepmc.org
In this work, magnetic poly (aniline-co-melamine) nanocomposite as an efficient heterogeneous polymer-based nanocatalyst was fabricated in two steps. First, poly (aniline-co-melamine…
Number of citations: 2 europepmc.org

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